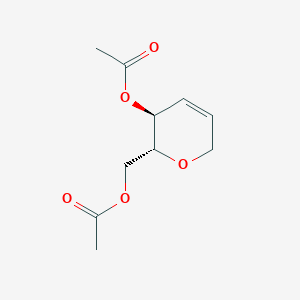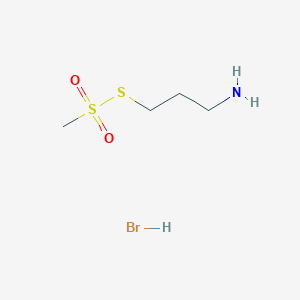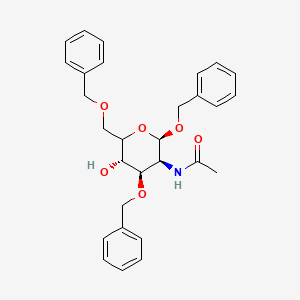
Ácido deltametrina
Descripción general
Descripción
Deltamethrinic acid is a synthetic compound inspired by natural structures found in the flower head of the plant Chrysanthemum cinerariifolium. Its derivative, deltamethrin, is known for its extremely high insecticidal activity and very low mammalian toxicity, showcasing its significance in pest control without posing substantial risks to mammals (Krief, Jeanmart, & Kremer, 2009).
Synthesis Analysis
The synthesis of deltamethrinic acid has been extensively studied, with various synthetic routes developed, especially those originating from research laboratories. These synthetic approaches are inspired by natural compounds found in certain plants, highlighting the innovative adaptation of natural defenses against insects into synthetic compounds for broader applications (Krief, Jeanmart, & Kremer, 2009).
Molecular Structure Analysis
Deltamethrinic acid's molecular structure is closely related to that of natural pyrethroids, with specific attention to its cyclopropane carboxylic acid framework. This structure plays a critical role in its insecticidal properties, allowing for the development of various analogs aimed at enhancing its efficacy and stability (Sheshenev, Baird, & Bolesov, 2005).
Chemical Reactions and Properties
Deltamethrinic acid undergoes a range of chemical reactions that modify its structure and enhance its properties as an insecticide. These reactions include esterification to form deltamethrin, demonstrating its versatile chemical nature (D'angelo & Revial, 1983).
Physical Properties Analysis
The physical properties of deltamethrinic acid, such as solubility and melting point, are crucial for its formulation as an insecticide. These properties determine the compound's effectiveness in various environments and its application methods (Lee et al., 2002).
Chemical Properties Analysis
The chemical stability, reactivity, and degradation pathways of deltamethrinic acid are essential for understanding its behavior in the environment and its long-term efficacy as an insecticide. Studies have focused on its metabolism, identifying key metabolites and assessing their toxicity and impact on environmental and biological systems (Anand et al., 2006).
Aplicaciones Científicas De Investigación
Detección de residuos de pesticidas
El ácido deltametrina se utiliza en la detección de residuos de pesticidas en materiales medicinales chinos (CHMs). Se propuso un método rápido, fácil, barato, eficaz, robusto y seguro (QuEChERS) optimizado con nanotubos de carbono de pared múltiple como sorbentes de extracción en fase sólida dispersiva acoplados a espectroscopia Raman mejorada en superficie (SERS) para la detección de deltametrina en la matriz compleja Corydalis yanhusuo {svg_1}.
Estudios de toxicidad del desarrollo
El ácido deltametrina en dosis altas se ha utilizado en estudios de toxicidad del desarrollo. Utilizando el modelo Caenorhabditis elegans, se encontró que el ácido deltametrina en dosis altas causó un retraso en el desarrollo del nematodo {svg_2}.
Respuesta de proteína desplegada del retículo endoplásmico
El ácido deltametrina se ha utilizado en estudios relacionados con la respuesta de proteína desplegada del retículo endoplásmico (UPR ER). Se encontró que el ácido deltametrina en dosis altas redujo la activación de la UPR ER {svg_3}.
Síntesis enantioselectiva
Estudios de ruta de degradación
El ácido deltametrina se ha utilizado en estudios de ruta de degradación. Se ha realizado un análisis detallado por RMN de la estabilidad de la deltametrina en condiciones de estrés, imitando un entorno de pintura insecticida a base de agua {svg_4}.
Insecticida y acaricida
El ácido deltametrina es un piretroide de tipo II que se utiliza ampliamente como insecticida y acaricida en varios sectores, incluidos la agricultura, los hogares y la medicina {svg_5}.
Mecanismo De Acción
- The primary targets of deltamethrinic acid are presynaptic sodium channels . It interferes with the transport between sodium and potassium cations, disrupting the entire nervous system .
- Importantly, deltamethrinic acid exhibits an extremely high insecticidal activity (DDTx35,000) while having very low toxicity to mammals .
Target of Action
Mode of Action
Action Environment
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Deltamethrinic acid, as part of the pyrethroid family, plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, primarily in the nervous system of insects, leading to prolonged depolarization and hyperexcitability .
Cellular Effects
Deltamethrinic acid, through its ester deltamethrin, has been shown to exert a variety of toxic effects on organs such as the kidney, heart muscle, and nerves in animals . It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of deltamethrinic acid involves changes in the permeability of sodium channels of nerve membranes, leading to prolonged depolarisation and hyperexcitability . This tends to be reversible and can cause changes in gene expression .
Temporal Effects in Laboratory Settings
Its ester deltamethrin has been shown to have long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of deltamethrinic acid vary with different dosages in animal models. High doses of its ester deltamethrin have been shown to affect cardiovascular and respiratory functions and alter electroencephalogram patterns in dogs .
Metabolic Pathways
Its ester deltamethrin is metabolized in the liver and excreted primarily in the feces .
Transport and Distribution
Its ester deltamethrin is known to be distributed widely in the body after absorption, with the highest concentrations found in fatty tissues .
Subcellular Localization
Its ester deltamethrin is known to bind to plasma proteins and is stored in fat, from where it is slowly released .
Propiedades
IUPAC Name |
(1R,3R)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Br2O2/c1-8(2)4(3-5(9)10)6(8)7(11)12/h3-4,6H,1-2H3,(H,11,12)/t4-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDIQXIJPQWLFSD-NJGYIYPDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)O)C=C(Br)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]([C@H]1C(=O)O)C=C(Br)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40873159 | |
| Record name | (1R-cis)-Decamethrinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40873159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53179-78-5, 63597-73-9 | |
| Record name | Deltamethrinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053179785 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopropanecarboxylic acid, 3-(2,2-dibromoethenyl)-2,2-dimethyl-, cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063597739 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1R-cis)-Decamethrinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40873159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R-cis)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DELTAMETHRINIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XHE31R77PQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(2-Methoxyethenyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol](/img/structure/B1141798.png)
![cyclopenta-1,3-diene;ditert-butyl-[(1R)-1-(2-diphenylphosphanylcyclopenta-2,4-dien-1-yl)ethyl]phosphane;iron(2+)](/img/structure/B1141799.png)
![(2R,3S)-2-[[(tert-Butyldimethylsilyl)oxy]methyl]-3,6-dihydro-2H-pyran-3-ol](/img/structure/B1141803.png)






![N-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]acetamide](/img/structure/B1141814.png)

![6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-N-(2-methylsulfonylsulfanylethyl)hexanamide](/img/structure/B1141820.png)